
クロロフィル
概要
説明
Chlorophyll is a group of green pigments found in the chloroplasts of plants, algae, and cyanobacteria. It plays a crucial role in photosynthesis, the process by which light energy is converted into chemical energy through the synthesis of organic compounds. Chlorophyll absorbs light most efficiently in the blue and red portions of the electromagnetic spectrum, while reflecting green light, which gives plants their green color .
科学的研究の応用
Chlorophyll has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and in the study of photochemical reactions.
Biology: Essential for studying photosynthesis and plant physiology.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and anticancer properties.
作用機序
Target of Action
Chlorophyll, a pigment found in the chloroplasts of plant cells, primarily targets the photosynthetic machinery of the plant . It is a key component in the process of photosynthesis, which sustains plant life and produces oxygen for the entire planet . Chlorophyll absorbs light energy, usually sunlight, which is then used to convert carbon dioxide and water into glucose, a type of sugar .
Mode of Action
Chlorophyll’s mode of action involves the absorption of light energy, which is then transferred to two kinds of energy-storing molecules . This energy is used to convert carbon dioxide (absorbed from the air) and water into glucose . Chlorophyll a plays a unique and crucial role in converting light energy to chemical energy .
Biochemical Pathways
The biochemical pathway of chlorophyll can be subdivided into four parts :
- Insertion of Mg to the protoporphyrin IX (PPIX) moiety steering it to the Mg-branch of tetrapyrrole synthesis leading to the formation of chlorophyll .
Pharmacokinetics
This suggests that chlorophyll may influence the absorption and bioavailability of these compounds .
Result of Action
The primary result of chlorophyll’s action is the production of glucose through the process of photosynthesis . This glucose is used by the plant to create new leaves and other plant parts . The process of photosynthesis also produces oxygen, which is released by the plant into the air .
Action Environment
The action of chlorophyll is influenced by environmental factors such as light availability and intensity . Chlorophyll absorbs light energy, usually sunlight, and the energy absorbed from light is transferred to two kinds of energy-storing molecules .
準備方法
Synthetic Routes and Reaction Conditions: Chlorophyll can be synthesized in the laboratory through a series of complex chemical reactions. The synthesis typically involves the formation of a porphyrin ring structure, followed by the insertion of a magnesium ion into the ring. The process requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts .
Industrial Production Methods: Industrial production of chlorophyll involves the extraction of the pigment from plant materials. The most common method is solvent extraction, where plant leaves are ground and mixed with organic solvents such as acetone, ethanol, or methanol. The chlorophyll is then separated from the solvent through filtration and evaporation. Large-scale preparations may also use column chromatography for purification .
化学反応の分析
Types of Reactions: Chlorophyll undergoes various chemical reactions, including:
Oxidation: Chlorophyll can be oxidized to form pheophytin, a magnesium-free derivative.
Reduction: Reduction of chlorophyll can lead to the formation of chlorophyllides.
Substitution: Substitution reactions can occur at the porphyrin ring, leading to the formation of different chlorophyll derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired derivative
Major Products:
Pheophytin: Formed through oxidation.
Chlorophyllides: Formed through reduction.
Various Derivatives: Formed through substitution reactions
類似化合物との比較
Chlorophyll is often compared with other photosynthetic pigments:
Chlorophyll a: The primary pigment in plants, algae, and cyanobacteria.
Chlorophyll b: An accessory pigment that complements chlorophyll a by absorbing light in different wavelengths.
Chlorophyll c, d, and f: Found in various algae and cyanobacteria, each with unique absorption properties.
Uniqueness: Chlorophyll a is unique due to its central role in the photosynthetic process, while other chlorophylls and pigments like carotenoids and phycobiliproteins play supportive roles .
特性
CAS番号 |
1406-65-1 |
|---|---|
分子式 |
C55H72MgN4O5 |
分子量 |
893.5 g/mol |
IUPAC名 |
magnesium;(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 |
InChIキー |
ATNHDLDRLWWWCB-AENOIHSZSA-M |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
異性体SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)[C@H]([C@@H]5CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
正規SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
melting_point |
117 - 120 °C |
物理的記述 |
Waxy blue-black solid; [Merck Index] Solid |
関連するCAS |
18025-08-6 |
同義語 |
chlorophyll a chlorophyll a2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of chlorophyll in photosynthetic organisms?
A1: Chlorophyll is a pigment that absorbs light energy, primarily in the blue and red regions of the electromagnetic spectrum, and transfers this energy to initiate the primary photochemical events of photosynthesis []. This process converts light energy into chemical energy in the form of sugars, which fuels the organism's growth and development.
Q2: What are the different types of chlorophyll found in nature and how do they differ?
A2: The most common types of chlorophyll are chlorophyll a and chlorophyll b. Chlorophyll a is the primary pigment involved in photosynthesis and is found in all photosynthetic organisms. Chlorophyll b acts as an accessory pigment, absorbing light energy and transferring it to chlorophyll a. The two forms differ slightly in their chemical structure, resulting in a difference in their absorption spectra. For example, chlorophyll a has an absorption maximum at around 665 nm, while chlorophyll b has a maximum at around 645 nm [, , , ].
Q3: How do environmental stresses like drought affect chlorophyll content and photosynthetic efficiency in plants?
A4: Drought stress can significantly impact chlorophyll content and photosynthetic efficiency in plants. Studies on Elaeagnus angustifolia and Grewia biloba seedlings revealed that chlorophyll a, chlorophyll a/b ratio, and total chlorophyll content decreased with increasing drought stress []. Similar findings were observed in Ulmus elongata, where drought stress led to a decline in chlorophyll content and chlorophyll fluorescence parameters []. These changes are indicative of damage to the photosynthetic apparatus and a decline in the plant's ability to capture and utilize light energy.
Q4: How does the chlorophyll content relate to the resistance of a plant to environmental stresses like drought?
A5: There is a correlation between chlorophyll content and drought resistance in plants. Studies on maize cultivars indicated that drought-resistant genotypes exhibited higher chlorophyll content and yield compared to susceptible ones. This suggests that higher chlorophyll content could be an indicator of a plant's ability to tolerate drought stress and maintain productivity under water-limited conditions [].
Q5: What is chlorophyll fluorescence and how can it be used to study plant physiology?
A6: Chlorophyll fluorescence refers to the light re-emitted by chlorophyll molecules after absorbing light energy. This fluorescence can provide valuable insights into the photosynthetic efficiency and health of plants. Parameters like Fv/Fm (maximum quantum yield of photosystem II), PhiPS2 (effective quantum yield of photosystem II), and ETR (electron transport rate) derived from chlorophyll fluorescence measurements can be used to assess the impact of environmental stresses like drought on the photosynthetic apparatus [, , ].
Q6: Can chlorophyll fluorescence parameters be estimated using remote sensing techniques?
A7: Yes, studies have shown a strong correlation between specific vegetation indices derived from leaf reflectance spectra and chlorophyll fluorescence parameters like Fv/Fm. Indices like RVI (ratio vegetation index), CUR (carotenoid reflectance index), PRI (photochemical reflectance index), and red edge parameters (e.g., Dλρ/D744, D705/D722) demonstrated high correlation with Fv/Fm, suggesting their potential for monitoring chlorophyll fluorescence and thus, plant physiological status, using remote sensing techniques [].
Q7: How is chlorophyll extracted and purified from plant material?
A8: Chlorophyll can be extracted from plant material using solvents like methanol and acetone []. The crude extract can be further purified using techniques like column chromatography with DEAE-Sepharose CL-6B [] and cloud point extraction with aqueous solutions of non-ionic surfactants [].
Q8: What is the significance of the chlorophyll-protein complexes in photosynthesis?
A9: Chlorophyll molecules are bound to specific proteins in the chloroplasts, forming chlorophyll-protein complexes. These complexes play a crucial role in capturing light energy, transferring it efficiently to the reaction centers, and facilitating electron transfer reactions that ultimately lead to the conversion of light energy into chemical energy [, ].
Q9: How does the structure of chlorophyll-protein complexes influence the efficiency of energy transfer?
A10: The specific arrangement of chlorophyll molecules within the protein scaffold of these complexes determines the efficiency of energy transfer. Factors like the distance and orientation of chlorophyll molecules influence the rate and direction of energy flow, ensuring efficient channeling of excitation energy to the reaction centers for photosynthesis [].
Q10: What is the role of carotenoids in chlorophyll-protein complexes?
A11: Carotenoids are accessory pigments that absorb light energy in regions where chlorophyll absorption is low and transfer this energy to chlorophyll molecules. They also play a crucial role in photoprotection by quenching excess light energy that could otherwise damage the photosynthetic apparatus [].
Q11: Can chlorophyll be used for applications beyond its natural role in photosynthesis?
A12: Yes, chlorophyll and its derivatives have potential applications in various fields. For instance, chlorophyll a conjugated with poly(vinylpyrrolidone)-smectite exhibits photocatalytic activity, catalyzing the reduction of methyl viologen and facilitating hydrogen gas evolution upon visible light illumination []. This highlights the potential of chlorophyll-based systems for sustainable energy applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


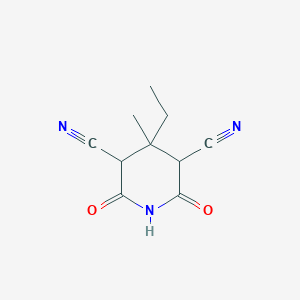
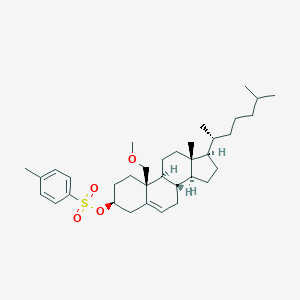

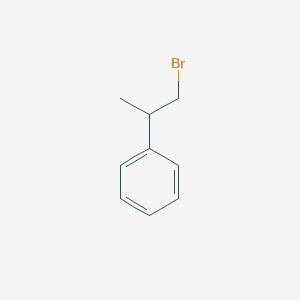
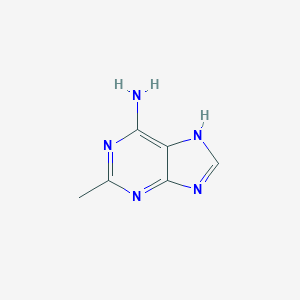
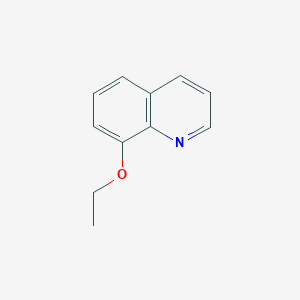
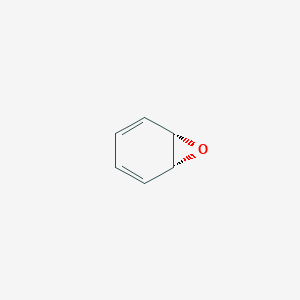

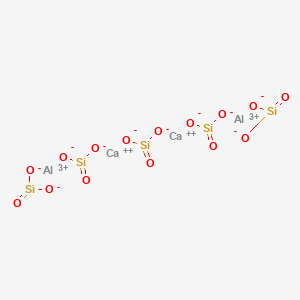
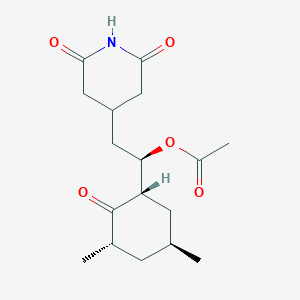
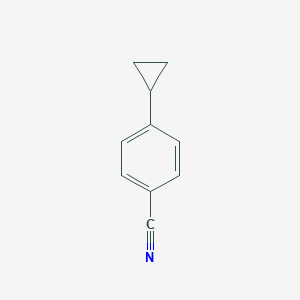
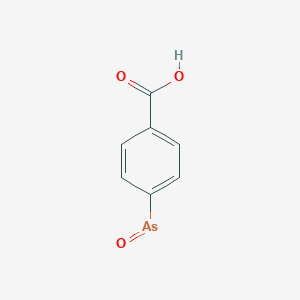

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)
